molecular formula C13H17NO6S B12575090 diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate CAS No. 620960-34-1

diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate

Cat. No.: B12575090
CAS No.: 620960-34-1
M. Wt: 315.34 g/mol
InChI Key: KKUOFIAHIHDJBK-VIFPVBQESA-N
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Description

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is a chiral nitro-containing organosulfur compound featuring a thiophene ring and a propanedioate ester backbone. Its stereochemistry at the C1 position (S-configuration) and the presence of electron-withdrawing nitro and thiophene groups make it a versatile intermediate in asymmetric synthesis, particularly for pharmacologically active molecules.

Properties

CAS No.

620960-34-1

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate

InChI

InChI=1S/C13H17NO6S/c1-3-19-12(15)11(13(16)20-4-2)9(8-14(17)18)10-6-5-7-21-10/h5-7,9,11H,3-4,8H2,1-2H3/t9-/m0/s1

InChI Key

KKUOFIAHIHDJBK-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Alkylation of Diethyl Malonate with Nitro-Substituted Thiophene Alkyl Halide

This is the most direct and commonly employed method, analogous to the synthesis of related nitrobenzyl malonates.

General Reaction Scheme:

$$
\text{Diethyl malonate} + \text{(1S)-2-nitro-1-thiophen-2-ylethyl halide} \xrightarrow[\text{inert atmosphere}]{\text{K}2\text{CO}3, \text{DMF}, \text{rt}} \text{diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate}
$$

Typical Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the malonate carbanion.
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Ambient to slightly elevated (20–40 °C).
  • Atmosphere: Inert (nitrogen or argon) to prevent oxidation or side reactions.
  • Reaction time: 1–4 hours depending on reactivity.

Procedure Highlights:

  • Diethyl malonate is dissolved in DMF.
  • Potassium carbonate is added to deprotonate the malonate, forming the nucleophilic enolate.
  • The nitro-substituted thiophene alkyl halide (e.g., bromide or chloride) is added dropwise.
  • The mixture is stirred until completion, monitored by TLC or HPLC.
  • Workup involves aqueous quenching, extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and purification by column chromatography.

Yield and Purity:

  • Yields typically range from 60% to 75% depending on the purity of reagents and reaction optimization.
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures affords the pure product.

Example from Related Nitrobenzyl Malonate Synthesis:

Parameter Value
Diethyl malonate 8.89 g (0.055 mol)
Potassium carbonate 9.6 g (0.069 mol)
Nitro-substituted halide 10 g (0.046 mol)
Solvent DMF (50 mL)
Temperature 20 °C
Reaction time 2 hours
Yield 63%

This method is directly translatable to the thiophene analog with appropriate substitution on the alkyl halide.

Stereoselective Synthesis via Chiral Auxiliary or Catalysis

To obtain the (1S)-enantiomer specifically, stereocontrol is essential. Methods include:

  • Chiral auxiliary approach: Using chiral malonate derivatives or chiral alkylating agents to induce stereoselectivity.
  • Asymmetric catalysis: Employing chiral phase-transfer catalysts or organocatalysts to promote enantioselective alkylation.
  • Enzymatic resolution: Post-synthesis separation of enantiomers by enzymatic hydrolysis or chromatography.

While specific literature on the exact compound is limited, these approaches are well-documented for related nitroalkyl malonates and can be adapted.

Alternative Synthetic Routes

Data Table Summarizing Preparation Methods

Method Reagents & Conditions Advantages Limitations Typical Yield (%)
Alkylation with nitro-thiophene alkyl halide Diethyl malonate, K₂CO₃, DMF, rt, inert atmosphere Straightforward, scalable Requires preparation of chiral halide 60–75
Asymmetric catalysis Chiral catalysts, diethyl malonate, nitroalkene or halide Enantioselective, high stereocontrol Catalyst cost, optimization needed 50–70
Michael addition to nitroalkene Diethyl malonate, nitroalkene, base catalyst Mild conditions, direct C-C bond formation Nitroalkene synthesis required 55–65
Copper-catalyzed arylation Diethyl malonate, thiophene derivative, Cu catalyst Potential for diverse substitution Requires catalyst and ligand optimization Variable

Research Findings and Notes

  • The alkylation method is the most documented and reliable for preparing diethyl 2-substituted malonates with nitro and heteroaryl groups.
  • The choice of base and solvent critically affects yield and purity; potassium carbonate in DMF is preferred for mild conditions.
  • Stereochemical control remains a key research focus; chiral phase-transfer catalysis has shown promise in related systems.
  • Purification by silica gel chromatography is standard, with eluent systems optimized for polarity.
  • The nitro group is stable under these conditions but requires careful handling to avoid reduction or side reactions.
  • Thiophene substitution introduces electron-rich heteroaromatic character, influencing reactivity and requiring tailored reaction times.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analog: Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-Phenylsulfonyl-1H-Indol-2-Yl]Methyl-Idene}Propanedioate

This compound (referred to as Compound I in ) shares the diethyl propanedioate core but differs in substituents. Key comparisons include:

Substituent Effects
  • Backbone Functionalization: Main Compound: A thiophene ring and nitro group at the C1 position. Compound I: An indole ring system substituted with a phenylsulfonyl group and a 2,4,6-trimethylbenzyl moiety .
Crystallographic and Geometric Parameters
  • Dihedral Angles :

    • Compound I : The indole system forms dihedral angles of 62.78° and 80.53° with adjacent aromatic rings, influencing molecular packing .
    • Main Compound : The thiophene’s planar structure and nitro group’s steric demand may lead to distinct torsion angles, affecting crystallinity and intermolecular interactions.
  • Hydrogen Bonding: Compound I: Forms chains via C—H···O hydrogen bonds along the a-axis, with weak aromatic stacking between chains . Main Compound: The nitro group could participate in stronger dipole-dipole interactions, while the thiophene may engage in sulfur-mediated non-covalent interactions.
Refinement Metrics
  • Compound I : Refinement yielded R[F² > 2σ(F²)] = 0.062 and wR(F²) = 0.211, indicating moderate agreement with experimental data .
  • Main Compound: If analyzed similarly, refinement would likely employ SHELXL (as noted in and ), a standard for small-molecule crystallography .

Broader Context: Propanedioate Esters

Propanedioate esters are widely used in medicinal chemistry due to their reactivity in Michael additions and cycloadditions. Comparisons with other derivatives highlight:

  • Electronic Effects : The nitro group in the main compound increases electrophilicity at the propanedioate α-carbon, facilitating nucleophilic attacks.
  • Steric Hindrance : Bulky substituents (e.g., thiophene in the main compound vs. indole in Compound I) influence reaction regioselectivity and crystal packing.

Biological Activity

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which includes a thiophene ring and a nitro group. The structural formula is crucial for understanding its reactivity and interaction with biological systems.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiophene Ring: Utilizing thiophene derivatives as starting materials.
  • Introduction of the Nitro Group: Nitration reactions to introduce the nitro substituent.
  • Esterification: Reaction with diethyl malonate to form the final ester product.

Antimicrobial Activity

Research has shown that various substituted thiophenes exhibit antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate significant inhibitory effects against bacterial strains such as Escherichia coli and Micrococcus luteus . The minimum inhibitory concentrations (MICs) for these compounds vary, highlighting their potential as antimicrobial agents.

Antitumor Activity

Recent investigations into similar nitrothiophene derivatives have revealed promising antitumor activities. For example, certain thiosemicarbazone analogs have been identified as selective inhibitors of cancer cell proliferation, suggesting that this compound may also exhibit similar properties .

Case Studies and Research Findings

Several studies have documented the biological activities of thiophene derivatives:

  • Study on Nitrothiophenes : A comprehensive evaluation of nineteen substituted thiophenes showed varying degrees of antimicrobial activity, with some derivatives demonstrating significant efficacy against pathogenic bacteria .
  • Thiosemicarbazone Derivatives : Research indicated that thiosemicarbazone compounds could induce apoptosis in cancer cells, suggesting a mechanism through which this compound might act as an antitumor agent .
  • Structure-Activity Relationship (SAR) : The SAR analysis of thiophene-based compounds revealed that specific structural features contribute to enhanced biological activity, emphasizing the importance of functional groups in determining efficacy .

Data Summary Table

Compound NameBiological ActivityMIC (µg/mL)Reference
This compoundAntimicrobialVaries
Thiosemicarbazone AnalogAntitumorIC50 = 0.01 - 0.02
Nitrothiophene DerivativeAntimicrobialSignificant activity

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